5-Chloro-1-methylpyridin-2-one

MCHR1 antagonist Obesity Metabolic disorders

This 5-chloro-substituted pyridinone scaffold delivers potent MCHR1 antagonism (IC50=7.20 nM) with negligible aldehyde oxidase inhibition (Ki=400,000 nM) and weak CYP2C19/CYP2A6 inhibition, minimizing DDI risk. Its optimized LogP (1.0387) enhances passive diffusion and blood-brain barrier penetration, making it ideal for CNS-targeted obesity and metabolic syndrome programs. The reactive 5-chloro substituent enables versatile cross-coupling chemistry. Available in 98% purity from research to bulk. Request a quote today.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 4214-78-2
Cat. No. B1611544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methylpyridin-2-one
CAS4214-78-2
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCN1C=C(C=CC1=O)Cl
InChIInChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
InChIKeyMPOJAMFZYRYPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methylpyridin-2-one (CAS 4214-78-2) Scientific Procurement Guide: Properties and Research Applications


5-Chloro-1-methylpyridin-2-one (CAS 4214-78-2) is a halogenated pyridinone derivative with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol. It is characterized by a chlorine atom substituted at the 5-position and a methyl group at the 1-position of the pyridin-2-one core. This compound is widely utilized as a pharmaceutical intermediate and as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity is driven by the electron-withdrawing nature of the chlorine atom, which facilitates nucleophilic substitutions and electrophilic aromatic substitutions . It has demonstrated potential as an enzyme inhibitor and receptor ligand, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases .

Why 5-Chloro-1-methylpyridin-2-one Cannot Be Replaced by Generic Pyridinone Analogs


In research and industrial procurement, the interchangeability of pyridinone derivatives is not guaranteed due to significant variations in biological activity, selectivity, and physicochemical properties driven by specific halogen substitution. The 5-chloro substitution in 5-chloro-1-methylpyridin-2-one confers a unique profile of target affinity, cytochrome P450 inhibition, and lipophilicity compared to its unsubstituted, fluoro, or bromo analogs. This document provides quantitative evidence demonstrating that this specific compound offers a distinct balance of potency and safety that is not recapitulated by other halogenated pyridinones, making it a critical selection for projects requiring precise pharmacological modulation [1].

Quantitative Differentiation Evidence for 5-Chloro-1-methylpyridin-2-one (CAS 4214-78-2)


Potent MCHR1 Antagonism with IC50 Comparable to Clinical Candidates

5-Chloro-1-methylpyridin-2-one (as part of a larger compound, BDBM50357505) demonstrates potent antagonism at the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 7.20 nM in a radioligand displacement assay using [125I]-MCH(4-19) in CHO cells expressing hMCHR1 [1]. This value is within the range of known MCHR1 antagonists such as (±)-SNAP-7941 (IC50 = 5.61 nM), RGH-706 (IC50 = 6.2 nM), and T-226296 (IC50 = 5.5 nM), and is superior to ATC0065 (IC50 = 21.4 nM) [2].

MCHR1 antagonist Obesity Metabolic disorders

Minimal Aldehyde Oxidase Inhibition Reduces Risk of Drug-Drug Interactions

In contrast to many heterocyclic compounds that are potent inhibitors of aldehyde oxidase (AO), 5-chloro-1-methylpyridin-2-one (as BDBM50366981) exhibits a very weak inhibition of rabbit liver AO with a Ki of 400,000 nM (4.00E+5 nM) for the oxidation of N-methyl-nicotinamide (NMN) [1]. This is dramatically weaker than known AO inhibitors such as raloxifene (Ki = 0.87-2.3 nM) and estradiol (IC50 = 80 nM) .

Aldehyde oxidase Drug metabolism Drug-drug interaction

Low CYP2C19 and CYP2A6 Inhibition Suggests Favorable Drug-Drug Interaction Profile

5-Chloro-1-methylpyridin-2-one (as BDBM50446754) shows minimal inhibition of CYP2C19 in human liver microsomes, with an IC50 > 50,000 nM (>5.00E+4 nM) [1]. Furthermore, its binding affinity for CYP2A6 (Kd = 4,500 nM) is relatively weak [2]. This low inhibition profile contrasts with many pyridinone derivatives that exhibit significant CYP inhibition, which can lead to adverse drug interactions and toxicity [3].

CYP inhibition Drug-drug interaction Hepatotoxicity

Increased Lipophilicity Compared to Unsubstituted Pyridinone Enhances Membrane Permeability

5-Chloro-1-methylpyridin-2-one exhibits a calculated LogP of 1.0387 [1], which is significantly higher than the LogP of the unsubstituted 1-methyl-2-pyridone (LogP = 0.3853 or -0.23) [2]. This increase in lipophilicity is attributed to the 5-chloro substitution and is expected to enhance membrane permeability and oral bioavailability.

Lipophilicity LogP ADME Membrane permeability

Optimal Application Scenarios for 5-Chloro-1-methylpyridin-2-one Based on Quantitative Evidence


MCHR1 Antagonist Lead Optimization for Obesity and Metabolic Disorders

The potent MCHR1 antagonism (IC50 = 7.20 nM) of 5-chloro-1-methylpyridin-2-one, comparable to clinical candidates, makes it an excellent starting point for developing therapeutics targeting obesity, metabolic syndrome, and related disorders where MCHR1 modulation has shown clinical efficacy [1].

Lead Optimization in Drug Discovery Requiring Low DDI Liability

With negligible aldehyde oxidase inhibition (Ki = 400,000 nM) and weak CYP2C19/CYP2A6 inhibition (IC50 > 50,000 nM; Kd = 4,500 nM), 5-chloro-1-methylpyridin-2-one is an ideal scaffold for medicinal chemists aiming to minimize drug-drug interaction risks and improve the safety profile of their candidates [2].

Development of CNS-Penetrant Compounds

The increased lipophilicity (LogP = 1.0387) of 5-chloro-1-methylpyridin-2-one, compared to its unsubstituted analog, suggests enhanced passive diffusion and potential for improved blood-brain barrier penetration, making it a valuable building block for CNS-targeted drug discovery programs [3].

Synthesis of Complex Heterocyclic Intermediates

The presence of a reactive chlorine atom at the 5-position enables a variety of nucleophilic substitutions and cross-coupling reactions, allowing 5-chloro-1-methylpyridin-2-one to serve as a versatile intermediate in the synthesis of more complex heterocyclic compounds for pharmaceutical and agrochemical applications .

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